molecular formula C13H11N3OS B14306393 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one CAS No. 113121-32-7

6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one

Cat. No.: B14306393
CAS No.: 113121-32-7
M. Wt: 257.31 g/mol
InChI Key: RHHVJGKZHNGEND-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one is a heterocyclic compound featuring an imidazo[1,2-b]pyridazinone core substituted with a methylsulfanyl group at the 6-position and a phenyl group at the 2-position.

Synthesis: The compound is synthesized via cyclization reactions starting from 6-alkylthio-pyridazin-3-amines. A key method involves reacting 6-methylthio-pyridazin-3-amine with phenyl-substituted reagents under basic conditions (e.g., anhydrous potassium carbonate in acetone), followed by purification via preparative TLC .

Properties

CAS No.

113121-32-7

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

6-methylsulfanyl-2-phenylimidazo[1,2-b]pyridazin-3-ol

InChI

InChI=1S/C13H11N3OS/c1-18-11-8-7-10-14-12(13(17)16(10)15-11)9-5-3-2-4-6-9/h2-8,17H,1H3

InChI Key

RHHVJGKZHNGEND-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=NC(=C2O)C3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones can efficiently produce a series of 1,6-dihydropyridazines, which can then be converted to the desired pyridazines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the imidazo[1,2-b]pyridazin-3(5H)-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant properties . The compound may interact with enzymes, receptors, or other biomolecules to exert its effects, leading to various pharmacological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one can be compared to analogs with variations in the sulfanyl substituent or core modifications. Below is a detailed analysis:

Substituent Variations at the 6-Position
Compound Name 6-Position Substituent Molecular Formula Molecular Weight Key Properties/Findings
This compound -SCH₃ C₁₃H₁₁N₃OS 265.31 g/mol Moderate lipophilicity; synthetic intermediate for further derivatization
6-[(4-Fluorophenyl)thio]-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one (CAS 113121-47-4) -S-C₆H₄F (4-fluorophenyl) C₁₈H₁₂N₃OFS 337.37 g/mol Increased electronegativity due to fluorine; potential enhanced receptor binding via dipole interactions
6-(3-(Trifluoromethyl)benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one -S-CH₂-C₆H₃(CF₃) C₁₅H₁₀F₃N₃OS 353.32 g/mol High electron-withdrawing effect from CF₃; improved metabolic stability but reduced solubility

Key Observations :

  • Lipophilicity : Methylsulfanyl (SCH₃) substituents offer moderate lipophilicity, whereas arylthio groups (e.g., 4-fluorophenyl) increase molecular weight and polarity.
  • Trifluoromethyl (CF₃) groups introduce strong electron-withdrawing effects, altering electronic distribution and reactivity .
  • Synthetic Utility : The methylsulfanyl derivative serves as a versatile intermediate for further functionalization, while bulkier arylthio groups may limit reactivity in subsequent reactions .
Core Structure Modifications
  • Imidazo[4,5-b]pyridine Derivatives: Compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are dietary carcinogens with a similar imidazo-pyridine core but distinct substitution patterns. PhIP induces colon and mammary carcinomas in rodents, highlighting the impact of core structure on toxicity .
  • Pyridazinone-Sulfonamide Hybrids: Sulfonate derivatives (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) exhibit altered solubility and pharmacokinetic profiles due to the sulfonamide group, contrasting with the sulfanyl-substituted target compound .

Research Findings and Implications

  • Synthetic Accessibility : The methylsulfanyl derivative is more straightforward to synthesize compared to arylthio analogs, which require additional steps for introducing aromatic substituents .
  • Structure-Activity Relationships (SAR) :
    • Smaller substituents (e.g., SCH₃) favor metabolic stability and membrane permeability.
    • Arylthio groups may enhance target affinity but increase molecular complexity and synthetic challenges .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Property 6-(Methylsulfanyl) Derivative 4-Fluorophenylthio Derivative Trifluoromethyl-Benzylsulfanyl Derivative
Molecular Weight 265.31 g/mol 337.37 g/mol 353.32 g/mol
LogP (Estimated) 2.1 3.5 4.2
Electron Effects Mildly electron-donating Electron-withdrawing (F) Strongly electron-withdrawing (CF₃)

Notes

  • Synthetic Limitations : Arylthio derivatives require harsh conditions (e.g., pyridine-mediated reactions), limiting scalability compared to alkylthio analogs .

Biological Activity

6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. The imidazo[1,2-b]pyridazine scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.20
Escherichia coli50
Streptococcus agalactiae75

These results suggest that the compound could serve as a lead for developing new antibacterial agents, especially in the context of rising antibiotic resistance .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including ovarian and cervical cancer cells. The cytotoxicity was assessed using standard assays, revealing IC50 values in the low micromolar range:

Cancer Cell Line IC50 (µM)
Ovarian Cancer5.0
Cervical Cancer7.5

These findings highlight its potential as an anticancer therapeutic agent .

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA synthesis : The imidazo[1,2-b]pyridazine core interacts with DNA, potentially disrupting replication.
  • Enzyme inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on various derivatives of imidazo[1,2-b]pyridazines indicated that modifications to the methylsulfanyl group significantly enhanced antibacterial activity against MRSA strains .
  • Anticancer Evaluation : In a preclinical model, the compound was tested against human tumor xenografts in mice, showing a notable reduction in tumor size compared to controls, suggesting its efficacy in vivo .

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